Methods and Technical Details
The synthesis of Tubulysin M-d5 typically involves several key steps:
The synthesis process is carefully optimized to ensure high yield and purity of the final product.
Structure and Data
The molecular structure of Tubulysin M-d5 includes a complex arrangement of rings and functional groups characteristic of tubulysin derivatives. Key features include:
Detailed structural data can be obtained through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule.
Reactions and Technical Details
Tubulysin M-d5 undergoes various chemical reactions that are crucial for its activity:
These reactions are pivotal in determining the efficacy and safety profile of Tubulysin M-d5 as a therapeutic agent.
Process and Data
The mechanism of action of Tubulysin M-d5 primarily revolves around its ability to bind to the β-tubulin subunit, inhibiting microtubule assembly. This disruption leads to:
Studies have shown that Tubulysin M-d5 exhibits potent cytotoxic effects in vitro against various cancer cell lines, confirming its potential as an anticancer agent.
Properties and Relevant Data
The physical and chemical properties of Tubulysin M-d5 include:
These properties are crucial for determining formulation strategies for drug delivery systems.
Scientific Uses
Tubulysin M-d5 has several applications in scientific research and medicine:
Tubulysin M-d5 is a deuterated analog of the potent microtubule inhibitor Tubulysin M, specifically engineered with five deuterium atoms (²H or D) replacing protium (¹H) at strategic molecular positions. Its molecular formula is C₃₈D₅H₅₂N₅O₇S, with a precise molecular weight of 732.984 g/mol [2]. The deuterium labeling occurs exclusively on the phenyl ring within the C-terminal amino acid residue (Tuv unit), resulting in a pentadeuteriophenyl moiety (C₆D₅-) instead of the native phenyl group (C₆H₅-) [2]. This site-specific modification is confirmed by high-resolution mass spectrometry, which shows a characteristic +5 Da mass shift compared to non-deuterated Tubulysin M (MW 727.39 g/mol) [2] [4].
The structural integrity of the core tetrapeptide system—comprising Tubuvaline (Tuv), Tubulisine (Tub), Isoleucine (Ile), and N-Methylpipecolic Acid (Mep)—remains unaltered. Isotopic labeling occurs distal to the pharmacophore, preserving the bioactive conformation critical for tubulin binding. The deuterated phenyl ring is verified through SMILES notation:[²H]c1c([²H])c([²H])c(C[C@@H](C[C@H](C)C(=O)O)NC(=O)c2csc(n2)...
[2].
Table 1: Key Molecular Characteristics of Tubulysin M-d5
Property | Specification |
---|---|
Molecular Formula | C₃₈D₅H₅₂N₅O₇S |
Accurate Mass | 732.429 g/mol |
Deuterium Positions | Aromatic phenyl ring (C₆D₅-) |
Non-Deuterated Core | Tubulysin pharmacophore (Tuv-Tub-Ile-Mep) |
CAS Number | TRC-T897132-10MG (LGC Standards) |
The primary structural distinction between Tubulysin M-d5 and its non-deuterated counterpart lies in the isotopic substitution at the phenyl ring, which induces minimal steric perturbation due to deuterium’s near-identical atomic radius to protium. However, this modification significantly alters physicochemical properties relevant to analytical applications:
Table 2: Comparative Properties of Tubulysin M and Tubulysin M-d5
Property | Tubulysin M | Tubulysin M-d5 | Functional Implication |
---|---|---|---|
Molecular Weight | 727.39 g/mol | 732.98 g/mol | MS differentiation |
Phenyl Group | C₆H₅- | C₆D₅- | Altered vibrational spectroscopy |
Tubulin IC₅₀ | 0.04–1.14 nM [1] | Equivalent (theoretical) | Unchanged bioactivity |
Metabolic Stability | Moderate | Enhanced (C-D bonds) [9] | Extended half-life in tracer studies |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1